molecular formula C19H20N4O4 B10936100 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)ethanediamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)ethanediamide

Cat. No.: B10936100
M. Wt: 368.4 g/mol
InChI Key: QQHWYPSWGQHUSY-UHFFFAOYSA-N
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Description

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE is unique due to the presence of both methoxy groups on the indole and pyridine rings, which may enhance its biological activity and specificity for certain molecular targets .

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)oxamide

InChI

InChI=1S/C19H20N4O4/c1-26-14-4-5-16-15(9-14)12(10-21-16)7-8-20-18(24)19(25)23-13-3-6-17(27-2)22-11-13/h3-6,9-11,21H,7-8H2,1-2H3,(H,20,24)(H,23,25)

InChI Key

QQHWYPSWGQHUSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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